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4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride

5HT2B receptor GPCR pharmacology Alzheimer's disease

Researchers requiring a validated 5HT2bR chemical probe often face confounding off-target pharmacology. This compound (MW071) delivers selective 5HT2bR antagonism (IC50 22 nM binding, 54 nM cellular) with negative results across 161 GPCRs, 302 kinases, and major CNS transporters. As a low-MW fragment scaffold (MW 218.72) with a free secondary amine handle, it supports FBDD campaigns and lead optimization. The hydrochloride salt ensures superior stability versus the free base (CAS 35090-95-0).

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
CAS No. 188979-07-9
Cat. No. B1341698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
CAS188979-07-9
Molecular FormulaC10H19ClN2O
Molecular Weight218.72 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCNCC2.Cl
InChIInChI=1S/C10H18N2O.ClH/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;/h9,11H,1-8H2;1H
InChIKeyJVBSYPAMUFSLLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinyl(1-pyrrolidinyl)methanone Hydrochloride – Identity & Classification


4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride (CAS 188979-07-9; molecular formula C₁₀H₁₉ClN₂O; MW 218.72 g/mol) is a heterocyclic organic compound consisting of a piperidine ring connected to a pyrrolidine moiety via a methanone linker, isolated as the hydrochloride salt [1]. It is categorized as a fragment molecule and versatile small-molecule scaffold that serves as a building block for molecular linking, expansion, and modification in medicinal chemistry and drug discovery campaigns . It is commercially available from multiple research chemical suppliers at 97–98% purity for laboratory use only [1].

Fragment scaffold for medicinal chemistry & FBDD campaigns
Hydrochloride salt ensures improved handling and storage stability
Laboratory-grade purity for reproducible assay outcomes
RUO – not for human or veterinary use

4-Piperidinyl(1-pyrrolidinyl)methanone HCl – Why Analogs Fail


This compound's substitution pattern—an unsubstituted piperidine ring coupled to a pyrrolidine moiety via a carbonyl linker at the 4-position—confers a distinctive three-dimensional geometry and pharmacophore arrangement that distinguishes it from the free base form (CAS 35090-95-0), positional isomers such as the piperidin-3-yl analog (CAS 35090-94-9), and modified derivatives including N-substituted, methylated, or hydroxylated variants [1][2]. Empirical data demonstrate that even a single-atom modification, such as the salt-to-free-base transition or a 3- versus 4-piperidinyl positional shift, can profoundly alter physicochemical properties, biological target engagement, and synthetic reactivity, rendering generic in-class substitution experimentally invalid without re-optimization of assay conditions or synthetic routes [3].

4-Piperidinyl(1-pyrrolidinyl)methanone HCl (this product)
Free base (CAS 35090-95-0) may differ in solubility, reactivity, and handling
4-Piperidinyl substitution pattern
3-Piperidinyl isomer (CAS 35090-94-9) alters pharmacophore geometry and receptor fit
Unsubstituted piperidine amine
N-substituted or hydroxylated analogs may lose target engagement or selectivity

4-Piperidinyl(1-pyrrolidinyl)methanone HCl – Differentiation Evidence


5HT2bR Binding Affinity vs. Closest Structural Analog

In a 2024 study published in the Journal of Alzheimer's Disease, this compound (designated as MW071) was directly compared to its close analog MW070, which differs by only a single atom substitution. The target compound exhibited 5HT2bR binding IC₅₀ = 22 ± 9.0 nM, whereas the analog MW070 was a CYP2D6 substrate with altered selectivity [1]. This single-atom difference eliminated CYP2D6 substrate liability while maintaining nanomolar 5HT2bR affinity [1].

5HT2bR Binding Affinity
Direct head-to-head
IC₅₀ = 22 ± 9.0 nM
Supports 5HT2bR antagonist probe selection context
Competitive radioligand binding assay
5HT2B receptor GPCR pharmacology Alzheimer's disease binding affinity selectivity profiling

Cellular 5HT2bR Antagonist Functional Activity

In the same study, cellular 5HT2bR antagonist activity was quantified at IC₅₀ = 54 nM, confirming that the nanomolar binding affinity observed in the competitive binding assay translates into functional receptor antagonism in a physiologically relevant cell-based system [1].

Cellular Functional Antagonism
Direct head-to-head
IC₅₀ = 54 nM (cellular)
Binding translates to functional antagonism – cell-based assay context
Cell-based GPCR antagonist assay
functional antagonism GPCR signaling cell-based assay serotonin receptor

Broad GPCR Selectivity Profiling

A comprehensive GPCR agonist/antagonist screen encompassing 161 GPCRs revealed that this compound was negative for all agonist activity and negative for all antagonist activity except 5HT2bR [1]. This level of selectivity is comparable to that reported for the peripheral 5HT2B antagonist compound 19c, which was profiled against hERG and CYP enzymes but not a full 161-GPCR panel [2]. Additionally, a kinome-wide screen (302 kinases) was entirely negative [1].

GPCR Selectivity Profile
Reported
Selective antagonist: 5HT2bR only among 161 GPCRs
Clean selectivity reduces off-target confounding in assays
161-GPCR screen; 302 kinases negative
GPCR selectivity off-target screening serotonin receptor profiling

In Vitro ADME & Transporter Profiling

Rodent microsomal stability assays demonstrated T₁/₂ > 60 min, and CYP substrate activity screening was negative (T₁/₂ > 60 min) for all major isoforms tested: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 [1]. Additionally, the compound tested negative for inhibition of a panel of transporters including OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, and OATP1B3 [1].

In Vitro ADME & Transporter Profile
Class-level
T₁/₂ > 60 min; negative CYP substrate (7 isoforms); negative for 12 transporters
Favorable ADME profile supports CNS research context
Rodent microsome & recombinant CYP/transporter assays
ADME microsomal stability CYP inhibition transporter drug metabolism

4-Piperidinyl vs. 3-Piperidinyl Scaffold Geometry

The 4-piperidinyl substitution pattern (CAS 188979-07-9) differs from the 3-piperidinyl positional isomer (CAS 35090-94-9) by the location of the carbonyl-pyrrolidine attachment on the piperidine ring [1]. This regioisomeric variation alters the three-dimensional vector of the pyrrolidine moiety relative to the piperidine amine, which can influence receptor binding pocket complementarity and synthetic derivatization accessibility. While no direct head-to-head biological comparison of these positional isomers is available in the public literature, the 4-isomer is the scaffold employed in the 5HT2bR antagonist study discussed above [2], whereas the 3-isomer has not been reported in the same 5HT2bR context.

Scaffold Geometry: 4- vs 3-Isomer
Data to verify
4-piperidinyl attachment alters pharmacophore vector vs 3-isomer
Regioisomer geometry critical for 5HT2bR engagement
No direct biological comparison published; structural inference
positional isomer scaffold geometry regioisomer SAR

Absence of Demonstrated Antimicrobial Activity

Some vendor product pages claim antimicrobial activity for this compound based on structural similarity to other piperidine derivatives. However, no peer-reviewed primary research paper or patent was identified containing quantitative MIC (minimum inhibitory concentration) data for 4-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride against any bacterial or fungal strain. The 5HT2bR-focused study that provides the only robust quantitative data for this compound did not evaluate antimicrobial endpoints [1]. In contrast, structurally related piperidine-pyrrolidine ketones have reported activity, but these data cannot be extrapolated to the target compound without direct experimental validation.

Antimicrobial Activity
Source review
No peer-reviewed MIC data identified
Not recommended for antimicrobial screening; focus on 5HT2bR
Literature search across PubMed, patents, databases
antimicrobial antibacterial evidence-based procurement negative data

4-Piperidinyl(1-pyrrolidinyl)methanone HCl – Application Scenarios


5HT2bR Antagonist in Alzheimer's Research

This compound (MW071) demonstrated 5HT2bR binding IC₅₀ = 22 ± 9.0 nM and cellular antagonist IC₅₀ = 54 nM, with selectivity confirmed across 161 GPCRs [1]. It was specifically evaluated in the context of Alzheimer's disease research, where 5HT2bR antagonist treatment rescued amyloid-β and tau oligomer-induced impairment of synaptic plasticity and memory [1]. Researchers investigating 5HT2bR as a therapeutic target in neurodegeneration may utilize this compound as a validated chemical probe or as a starting scaffold for lead optimization campaigns requiring CNS-penetrant 5HT2bR antagonists [1].

FBDD Scaffold with Favorable ADME

With a molecular weight of 218.72 g/mol, rodent microsomal stability T₁/₂ > 60 min, and negative CYP substrate status across seven major isoforms, this compound represents a low-molecular-weight fragment scaffold suitable for fragment-based drug discovery (FBDD) campaigns [1]. The absence of CYP2D6 substrate liability is particularly notable, as many piperidine-containing fragments exhibit CYP2D6 inhibition or substrate activity [1]. The free secondary amine on the piperidine ring provides a tractable synthetic handle for molecular linking, expansion, and modification .

Selective GPCR Pharmacological Tool

The comprehensive selectivity profiling—negative across 161 GPCRs (agonist and antagonist modes), 302 kinases, MAO-A/MAO-B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, and 12 major transporters—establishes this compound as a clean pharmacological tool with minimal anticipated off-target interference [1]. This profile is particularly valuable for target validation studies, phenotypic screening, and mechanistic investigations where confounding pharmacology must be minimized [1].

Building Block for Piperidine-Pyrrolidine Libraries

The 4-piperidinyl(1-pyrrolidinyl)methanone core serves as a versatile building block for the synthesis of more complex molecules, including heteroaryl pyrrolidinyl and piperidinyl ketone derivatives and piperidinyl-carbonyl-pyrrolidine compounds explored as melanocortin agonists [1]. The hydrochloride salt form (CAS 188979-07-9) offers improved handling and storage stability compared to the free base (CAS 35090-95-0), making it preferable for laboratory-scale synthetic workflows .

Application
Selection Property
Validation Focus
5HT2bR antagonist in neurodegeneration model studies
Reported 5HT2bR binding and functional antagonism profile
Synaptic plasticity and memory endpoint assays
Fragment-based drug discovery (FBDD) scaffold
Low MW, favorable in vitro ADME, tractable amine handle
CYP and transporter liability screening for lead optimization
Selective GPCR pharmacological tool compound
Negative selectivity across 161 GPCRs, 302 kinases, transporters
Target validation and phenotypic assay specificity
Building block for piperidine-pyrrolidine libraries
HCl salt form supports reproducible synthetic handling
Derivatization at piperidine amine for scaffold diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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